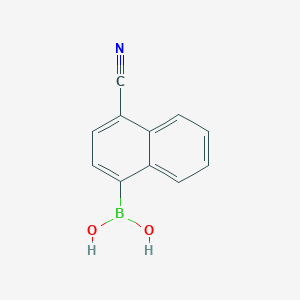

4-Cyano-1-naphthyl boronic acid

描述

Contextualization of Organoboron Compounds as Key Synthons in Modern Organic Chemistry

Organoboron compounds, which are organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. wikipedia.orgfiveable.me Their rise to prominence began in the mid-20th century, with Herbert C. Brown's pioneering work laying the groundwork for the field. numberanalytics.comethernet.edu.et These compounds are valued for their unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.me

As synthetic intermediates, or synthons, organoboron compounds are primarily utilized for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov This capability is central to the construction of complex molecular architectures required in pharmaceuticals, agrochemicals, and materials science. fiveable.meresearchgate.netontosight.ai The reactivity of organoboranes stems from the polarization of the carbon-boron bond, which renders the carbon atom nucleophilic. wikipedia.org

A cornerstone of their application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for linking organic fragments. numberanalytics.comnih.govnih.gov This reaction's reliability, mild conditions, and tolerance of a wide array of functional groups have made it a go-to strategy in both academic and industrial laboratories. nih.govresearchgate.net Beyond cross-coupling, organoboron compounds are key reagents in other significant transformations, including hydroboration, which introduces a boron group across a double or triple bond, and the Petasis borono-Mannich reaction. numberanalytics.comnih.gov Their versatility allows for the creation of a vast range of organic molecules, from relatively simple structures to complex natural products. numberanalytics.comresearchgate.net

Strategic Importance of Naphthyl Scaffolds in Molecular Design and Synthesis

The naphthalene (B1677914) scaffold, a bicyclic aromatic system composed of two fused benzene (B151609) rings, is a privileged structure in molecular design, particularly in medicinal chemistry. nih.govdntb.gov.ua Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets through mechanisms like π-π stacking. mdpi.com This has led to its incorporation into a wide spectrum of biologically active molecules. nih.govbohrium.com

The naphthalene moiety is a core component of numerous FDA-approved drugs with diverse therapeutic applications. nih.govijpsjournal.com Examples include the anti-inflammatory drug Naproxen, the antifungal agent Terbinafine, the antidepressant Duloxetine, and the beta-blocker Propranolol. nih.gov The versatility of the naphthalene platform allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of drug candidates. nih.govijpsjournal.com Its presence is noted in compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. nih.govijpsjournal.com

Beyond pharmaceuticals, naphthyl-containing structures are integral to materials science, where their unique photophysical properties are exploited in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. ontosight.aimdpi.com The ability to easily synthesize and modify the naphthalene core makes it a valuable building block for creating novel functional materials. mdpi.com

Overview of 4-Cyano-1-naphthyl Boronic Acid within Contemporary Synthetic Methodologies

This compound is a specialized reagent that combines the desirable features of both the boronic acid functional group and the cyano-substituted naphthalene scaffold. chemicalbook.comchemicalbook.com As a bifunctional molecule, it serves as a valuable building block for introducing the 4-cyanonaphthyl moiety into more complex structures.

Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ontosight.ai In these reactions, it acts as the organoboron partner, coupling with various organic halides or triflates to form a new carbon-carbon bond. The presence of the cyano (nitrile) group adds another layer of synthetic utility. The nitrile can be retained in the final product or can be transformed into other functional groups, such as amines or carboxylic acids, providing a pathway for further molecular elaboration.

This compound is therefore a strategic tool for chemists aiming to synthesize complex molecules containing a naphthyl unit, particularly in the fields of medicinal chemistry and materials science, where the specific electronic and structural properties conferred by the cyano-substituted naphthalene ring are sought.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 664364-43-6 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₁H₈BNO₂ chemicalbook.com |

| Molecular Weight | 197.00 g/mol chemicalbook.com |

| Synonyms | (4-cyanonaphthalen-1-yl)boronic acid, 4-Cyano-1-naphthaleneboronic Acid chemicalbook.comchemicalbook.com |

属性

IUPAC Name |

(4-cyanonaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BNO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUODWXOLQFTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyano 1 Naphthyl Boronic Acid

General Approaches for Arylboronic Acid Generation

The preparation of arylboronic acids is a cornerstone of modern organic chemistry, primarily due to their role in the widely utilized Suzuki-Miyaura cross-coupling reaction. cymitquimica.comontosight.ai Several general strategies have been developed to access these versatile compounds. organic-chemistry.org

Electrophilic Trapping of Arylmetal Intermediates (e.g., Grignard Reagents, Lithium–Halogen Exchange)

A traditional and robust method for creating a carbon-boron bond involves the reaction of an organometallic species with a boron electrophile. This typically involves the formation of an aryl Grignard or aryllithium reagent from the corresponding aryl halide. This nucleophilic aryl species then attacks a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester after an acidic workup. Subsequent hydrolysis of the boronate ester yields the desired arylboronic acid.

For instance, the reaction of arylmagnesium halides with borane (B79455) complexes can produce arylborohydrides, which are then readily hydrolyzed to arylboronic acids in a convenient one-pot synthesis. capes.gov.br The use of organolithium or Grignard reagents to react with arylboranes is a common strategy. nih.gov This approach is foundational and widely applicable, though the functional group tolerance can be limited by the reactivity of the organometallic intermediate.

Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents

The limitations of the Grignard and organolithium methods, particularly their incompatibility with certain functional groups, led to the development of milder, transition metal-catalyzed approaches. nih.gov The Miyaura borylation reaction is a prominent example, where an aryl halide or triflate is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. This method offers excellent functional group tolerance and has become a preferred method for the synthesis of a wide array of aryl and heteroaryl boronate esters, which can then be hydrolyzed to the corresponding boronic acids. nih.govcuny.edu

A significant advantage of this protocol is the ability to directly synthesize and isolate arylboronic acids or to prepare various boronate analogs without resorting to highly reactive organometallic species. nih.gov Furthermore, this methodology can be integrated into one-pot, two-step sequences for Suzuki-Miyaura type reactions, coupling two different aryl chlorides without the need to isolate the intermediate boronic acid. nih.gov

Direct Borylation via Transition Metal-Catalyzed Aromatic C–H Functionalization

A more recent and atom-economical approach involves the direct borylation of aromatic C–H bonds, catalyzed by transition metals, most commonly iridium. rsc.org This method circumvents the need for pre-functionalized aryl halides, directly converting a C-H bond to a C-B bond. nih.gov This strategy is particularly powerful for the synthesis of complex molecules and for the late-stage functionalization of bioactive compounds. rsc.org The iridium-catalyzed borylation of arenes has been shown to be a powerful tool for creating diverse organoboron compounds. rsc.orgresearchgate.net

Hydroboration of Unsaturated Systems

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org While this method is more commonly used for the synthesis of alkyl and vinylboronic acids, it can be applied to the synthesis of arylboronic acids if a suitable unsaturated precursor is available. organic-chemistry.orgrsc.org For example, the hydroboration of an alkyne can lead to a vinylboronate, which could potentially be further elaborated to an aryl system. organic-chemistry.org Radical hydroboration offers an alternative mechanistic pathway for the synthesis of organoboron compounds. rsc.org

Precursor Synthesis and Functionalization Strategies for Cyanonaphthalene Substrates

The synthesis of 4-cyano-1-naphthyl boronic acid inherently relies on the availability of appropriately functionalized naphthalene (B1677914) precursors. The strategic introduction of the cyano and boryl functionalities onto the naphthalene scaffold is key.

A common starting material is a halosubstituted naphthalene, such as 1-bromo-4-cyanonaphthalene or 1-chloro-4-cyanonaphthalene. The cyano group can be introduced onto the naphthalene ring through various methods, including Sandmeyer reaction of an aminonaphthalene or nucleophilic substitution of a suitable leaving group.

Once the cyanonaphthalene precursor is obtained, the boryl group can be introduced using the methodologies described in section 2.1. For example, 1-bromo-4-cyanonaphthalene can be subjected to lithium-halogen exchange followed by quenching with a borate ester, or it can be used directly in a palladium-catalyzed borylation reaction with a diboron reagent. The choice of strategy often depends on the desired scale, functional group compatibility, and the availability of reagents and catalysts.

Advanced Synthetic Methodologies Specific to this compound

While the general methods form the basis for the synthesis of this compound, specific adaptations and advanced methodologies can offer improved efficiency and selectivity. For instance, the choice of catalyst and ligands in transition metal-catalyzed reactions can be optimized to achieve higher yields and purities for this specific substrate.

One-pot sequential reactions that combine C-H borylation with subsequent cross-coupling reactions are at the forefront of synthetic efficiency. cuny.eduacs.org Such a strategy could, in principle, be applied to a cyanonaphthalene substrate, allowing for the direct conversion of a C-H bond to a C-B bond, followed by an in-situ cross-coupling reaction to build more complex molecular architectures.

Directed Ortho-Metalation and Boron Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho-position. nih.gov The resulting aryllithium intermediate is then "quenched" by an electrophile, in this case, a boron-containing reagent, to yield the desired boronic acid. acs.org

For the synthesis of a 1-substituted naphthyl boronic acid, a directing group would typically be placed at the C2 position of the naphthalene ring. nih.gov The O-carbamate group (-OCONEt2) is recognized as one of the most powerful DMGs due to its strong coordinating ability. nih.gov The general sequence involves the lithiation of a C2-substituted naphthalene ortho to the DMG, which leads to the formation of a 1-lithio-naphthalene intermediate. This highly reactive species is not isolated but is immediately trapped with a borate ester, such as triisopropyl borate (B(O-iPr)3), followed by acidic hydrolysis to yield the boronic acid. acs.orgnih.gov The regioselectivity of the lithiation step is crucial and can be influenced by the choice of base, solvent, and the specific directing group employed. nih.govdoi.org

Table 1: Key Components in Directed Ortho-Metalation for Boronic Acid Synthesis

| Component | Role | Common Examples |

| Substrate | Aromatic compound with a directing group | 2-Naphthyl-O-carbamate |

| Directing Group | Coordinates the base to the ortho-position | -OCONEt2, -CH2NMe2 |

| Metalating Agent | Strong base for deprotonation | n-Butyllithium, s-Butyllithium, LDA |

| Boron Electrophile | Quenches the organolithium intermediate | Triisopropyl borate, Trimethyl borate |

| Solvent | Aprotic solvent to facilitate the reaction | Tetrahydrofuran (THF), Diethyl ether |

Palladium-Catalyzed Borylation of Halonaphthalenes

The palladium-catalyzed cross-coupling reaction, particularly the Miyaura borylation, represents a cornerstone in the synthesis of aryl boronic acids and their esters. nih.gov This method avoids the use of highly reactive organolithium reagents and offers excellent functional group tolerance. nih.gov The synthesis of this compound via this route starts with a 1-halo-4-cyanonaphthalene, most commonly 1-bromo-4-cyanonaphthalene.

The reaction involves the coupling of the halonaphthalene with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the carbon-halogen bond of the naphthalene substrate. Subsequent transmetalation with the diboron reagent and reductive elimination yields the boronate ester and regenerates the active palladium(0) catalyst. pku.edu.cnrsc.org The resulting pinacol (B44631) boronate ester is then hydrolyzed to the final this compound. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. nih.gov

Table 2: Typical Reaction Components for Palladium-Catalyzed Borylation

| Component | Role | Common Examples |

| Substrate | Halogenated aromatic precursor | 1-Bromo-4-cyanonaphthalene |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Palladium(0) source | Pd(OAc)2, PdCl2(dppf) |

| Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, Triphenylphosphine |

| Base | Promotes the catalytic cycle | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K2CO3) |

| Solvent | Aprotic solvent | Dioxane, Toluene, Dimethylformamide (DMF) |

Regioselective Synthesis of the 4-Cyano-1-naphthyl Isomer

Achieving the specific 4-cyano-1-naphthyl substitution pattern is the critical challenge addressed by the synthetic methodologies. The regiochemical outcome is predetermined by the choice of starting material and reaction type.

In the palladium-catalyzed borylation approach, regioselectivity is unequivocally controlled by the starting material. By using 1-bromo-4-cyanonaphthalene, the borylation is directed specifically to the C1 position, as the carbon-bromine bond is the site of catalytic activation. This makes the Miyaura borylation a highly reliable method for obtaining the desired isomer without contamination from other regioisomers.

In the case of directed ortho-metalation, regioselectivity depends entirely on the placement of the directing group on the naphthalene ring. doi.org To synthesize the 1-borylated isomer, a directing group must be placed at the C2 position to guide lithiation to the C1 position. nih.gov For instance, starting with a 2-(dimethylaminomethyl)naphthalene derivative can direct lithiation to the C1 and C3 positions, requiring careful control of reaction conditions to favor the desired C1 lithiation. nih.gov Therefore, while DoM is a powerful tool, securing high regioselectivity for the 1-isomer requires a carefully chosen substrate and optimized reaction conditions to prevent the formation of the competing 3-borylated product.

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving unstable intermediates or hazardous reagents. researchgate.netresearchgate.net The synthesis of boronic acids, especially via lithiation-borylation pathways, has benefited immensely from this technology. nih.govresearchgate.netacs.org The key advantages include superior control over reaction parameters like temperature and mixing, enhanced safety, and straightforward scalability. researchgate.netvapourtec.com

Mitigation of Side Reactions with Unstable Organolithium Intermediates

The generation and use of organolithium intermediates are central to many boronic acid syntheses, but their high reactivity makes them prone to side reactions in conventional batch reactors. thieme-connect.demt.com These intermediates can be unstable, even at low temperatures, leading to degradation or undesired reactions with the solvent or other species in the reaction mixture. researchgate.netacs.org

Flow chemistry effectively mitigates these issues by leveraging the high surface-area-to-volume ratio of microreactors. researchgate.net This allows for extremely efficient heat transfer and precise temperature control, enabling reactions to be performed at temperatures that might be impractical in large batch reactors. researchgate.net Furthermore, the rapid mixing achieved in flow systems ensures that the freshly generated organolithium intermediate is immediately brought into contact with the electrophile (the borate ester). This minimizes its residence time in the reactor, drastically reducing the window of opportunity for side reactions to occur. researchgate.netacs.org By suppressing protonation and other degradation pathways, flow chemistry can significantly improve the yield and purity of the desired boronic acid. nih.gov

Scale-Up and High-Throughput Synthesis Strategies

One of the most significant advantages of flow chemistry is its inherent scalability. acs.org Unlike batch processes where scaling up often requires extensive redevelopment and can introduce new safety and mixing challenges, scaling up a flow process is typically achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactor systems in parallel. acs.org This has enabled the synthesis of boronic acids on a multigram and even kilogram scale. acs.orgorganic-chemistry.orgnih.gov Reports have demonstrated remarkable throughput, with the potential to produce tens or even hundreds of grams of product per hour from a small, laboratory-scale setup. acs.orgorganic-chemistry.org

This continuous processing capability not only facilitates large-scale production but also lends itself to high-throughput synthesis and optimization. acs.org Automated flow systems can be programmed to rapidly vary reaction parameters such as temperature, flow rate, and reagent stoichiometry, allowing for the rapid screening of optimal conditions. This accelerates process development and can be used to create libraries of diverse boronic acid derivatives for research and development purposes. organic-chemistry.org

Table 3: Comparison of Batch vs. Flow Chemistry for Organolithium-Mediated Borylation

| Feature | Batch Chemistry | Flow Chemistry | Advantage of Flow |

| Temperature Control | Difficult to maintain homogeneity; hotspots can occur. | Precise and uniform; rapid heat dissipation. researchgate.net | Prevents thermal decomposition of unstable intermediates. |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and highly efficient, ensuring immediate reaction. | Minimizes side reactions by reducing intermediate lifetime. researchgate.netacs.org |

| Safety | Accumulation of large quantities of reactive intermediates poses risks. researchgate.net | Small reactor volume contains only a minimal amount of reactive material at any time. researchgate.net | Significantly improved safety profile. |

| Scalability | Often requires complete process redesign. | Achieved by longer run times ("scaling out") or parallel reactors ("numbering up"). acs.org | Simpler and more predictable scale-up. |

| Throughput | Limited by batch size and cycle time. | High throughput achievable via continuous operation. organic-chemistry.orgnih.gov | Suitable for both large-scale manufacturing and high-throughput screening. |

Reactivity and Strategic Applications of 4 Cyano 1 Naphthyl Boronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For 4-Cyano-1-naphthyl boronic acid, this reaction provides a powerful tool for the synthesis of a wide array of substituted naphthalenes.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound follows the generally accepted sequence of oxidative addition, transmetalation, and reductive elimination. However, the electronic properties of the 4-cyano-1-naphthyl group introduce specific nuances to each step.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This step is generally the rate-determining step in the cycle. libretexts.org The subsequent and crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. rsc.org

There are two primary proposed pathways for transmetalation in Suzuki-Miyaura reactions:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]−), which then reacts with the palladium(II)-halide complex.

The Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex, which then reacts with the neutral boronic acid.

Computational studies suggest that the mechanism involving the reaction of the base with the organoboronic acid is the main pathway for transmetalation. researchgate.net For this compound, the electron-withdrawing cyano group increases the acidity of the boronic acid, potentially favoring the formation of the boronate species and thus influencing the predominant transmetalation pathway.

The choice and stoichiometry of the base are critical in the Suzuki-Miyaura coupling of this compound. The base plays a multifaceted role, including the activation of the boronic acid and the generation of the active palladium catalyst. semanticscholar.orgresearchgate.net The primary function of the base is to facilitate transmetalation by converting the boronic acid into a more reactive organoborate. semanticscholar.org The reactivity of the boronic acid is correlated with its pKa, with stronger acids (lower pKa) being more reactive, especially when a limited amount of base is used. semanticscholar.orgresearchgate.net Given that the cyano group is electron-withdrawing, this compound is expected to be a stronger acid compared to unsubstituted naphthyl boronic acid, thus influencing its reactivity profile.

The formation of various boron species in solution, such as the boronic acid, its corresponding boronate, and boroxines (cyclic trimers of boronic acids), can also impact the reaction rate and yield. The equilibrium between these species is influenced by the base, solvent, and temperature.

The ligands coordinated to the palladium center play a crucial role in the efficiency of the Suzuki-Miyaura reaction. They influence the solubility, stability, and reactivity of the catalyst. For electron-deficient boronic acids like this compound, the choice of ligand is particularly important to promote efficient transmetalation and prevent side reactions. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. researchgate.net These ligands stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps. The structure of the ligand can significantly impact the stereochemical outcome of the reaction when applicable. organic-chemistry.org

Additives can also be used to improve the reaction efficiency. For instance, the presence of water can influence the reaction kinetics and the speciation of the boron reagent.

This compound can be coupled with a variety of organic halides and pseudohalides, although its reactivity is influenced by the nature of the coupling partner.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Boronic Acids with Various Coupling Partners

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | High |

| 2 | 2-Chloropyridine | Pd2(dba)3 / SPhos | K3PO4 | 1,4-Dioxane | Moderate |

| 3 | 1-Iodonaphthalene | Pd(OAc)2 / XPhos | Cs2CO3 | THF | High |

| 4 | Phenyl triflate | [PdCl2(dppf)] | K2CO3 | DMF | Good |

This table presents representative examples and yields may vary depending on the specific reaction conditions. SPhos and XPhos are examples of bulky, electron-rich phosphine ligands.

For instance, palladium precatalysts, which are stable and easily handled, can generate the active Pd(0) species in situ, leading to more reproducible results. The use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, has been shown to be highly effective for the coupling of challenging substrates, including electron-deficient boronic acids and unreactive aryl chlorides. researchgate.net Nickel-based catalyst systems are also emerging as a more sustainable alternative to palladium for certain Suzuki-Miyaura couplings, and have been successfully applied to the coupling of naphthyl derivatives. nih.gov

Table 2: Examples of Advanced Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst System | Ligand Type | Key Advantages |

| Pd(OAc)2 / SPhos | Buchwald-type biarylphosphine | High activity for aryl chlorides and hindered substrates |

| [PdCl2(Amphos)] | Buchwald-type biarylphosphine | Effective for a broad range of substrates |

| NiCl2(dppp) | Nickel-based catalyst | Lower cost, effective for specific transformations |

This table provides examples of catalyst systems that have shown high efficiency in Suzuki-Miyaura reactions.

The development of these advanced catalyst systems has significantly expanded the utility of this compound in the synthesis of complex organic molecules.

Stereochemical Implications in Asymmetric Synthesis

The application of this compound in asymmetric synthesis, where the boronic acid itself is not the source of chirality but participates in a reaction that creates stereocenters, is an area of significant synthetic potential. While specific literature examples detailing the use of this compound in asymmetric transformations are not extensively documented, its reactivity can be inferred from established methodologies using other boronic acids.

In the context of the asymmetric Petasis borono-Mannich reaction, enantioselectivity can be achieved through several strategies that would be applicable to this compound. mdpi.com One approach involves the use of chiral amines or aldehydes as one of the three components. For instance, the reaction of a boronic acid with a chiral α-hydroxyaldehyde and an amine can proceed with high diastereoselectivity. mdpi.com The stereochemical outcome is directed by the existing stereocenter on the aldehyde. Another powerful strategy is the use of chiral catalysts, such as chiral biphenols or thiourea-based organocatalysts, which can induce enantioselectivity in reactions involving achiral amines and aldehydes. mdpi.com

Furthermore, domino reactions that combine a Petasis reaction with a subsequent stereoselective transformation, such as an intramolecular Diels-Alder reaction, represent another avenue for creating complex chiral molecules. mdpi.com In such a sequence, this compound would first participate in the multicomponent reaction to form an intermediate that then undergoes a catalyst- or substrate-controlled cyclization to generate multiple stereocenters with high selectivity. mdpi.com The electronic properties of the 4-cyano-1-naphthyl group could influence the reactivity and stability of key intermediates in these catalytic cycles, but are not expected to prevent its participation.

Alternative Boron-Mediated Coupling Reactions

The Petasis borono-Mannich reaction is a versatile multicomponent reaction that couples a carbonyl compound, an amine, and an organoboronic acid to produce substituted amines, including valuable unnatural α-amino acids. organic-chemistry.org The reaction is notable for its operational simplicity and tolerance of a wide range of functional groups.

The reactivity of the boronic acid component is influenced by its electronic nature. While electron-rich arylboronic acids are generally more reactive, the scope of the Petasis reaction explicitly includes electron-poor boronic acids. organic-chemistry.orgorganic-chemistry.org this compound, featuring an electron-withdrawing nitrile group on the naphthalene (B1677914) scaffold, falls into this category. The conversion of such electron-deficient boronic acids may require more forcing conditions to proceed efficiently. organic-chemistry.org Studies on similar substrates have shown that elevated temperatures, often achieved through microwave irradiation, can significantly accelerate the reaction and improve yields compared to conventional heating. organic-chemistry.org For example, the Petasis reaction of electron-poor aromatic amines with various boronic acids to form N-aryl-α-amino acids demonstrated the feasibility of this approach, although it was noted that reactions involving boronic acids with strong electron-withdrawing groups could be challenging. organic-chemistry.orgnih.gov

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, followed by the formation of a tetracoordinate boron "ate" complex. This complex then undergoes an intramolecular transfer of the naphthyl group to the electrophilic iminium carbon. organic-chemistry.org

Table 1: Representative Conditions for Petasis Reactions with Electron-Deficient Boronic Acids

| Amine Component | Carbonyl Component | Boronic Acid Type | Conditions | Outcome |

| Electron-Poor Aromatic Amines | Glyoxylic Acid | Electron-Deficient Aryl Boronic Acids | Microwave, 120 °C | Rapid formation of N-aryl-α-amino acids |

| 5-Nitroindoline | Glyoxylic Acid | 4-Nitrophenylboronic acid | TFA (catalyst), rt | Reaction fails to complete |

| Secondary Amines | Paraformaldehyde | General Aryl Boronic Acids | Dichloromethane, rt | Good yields of corresponding tertiary amines |

This table illustrates general conditions and outcomes for Petasis reactions involving electron-deficient boronic acids, which are expected to be comparable to reactions with this compound.

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, representing a key alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org This copper-catalyzed reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols, to form aryl amines, aryl amides, and aryl ethers, respectively. organic-chemistry.org

A significant advantage of the Chan-Lam coupling is its remarkable functional group tolerance. Notably, the nitrile group is well-tolerated and does not poison the copper catalyst. wikipedia.org This makes this compound an excellent substrate for these transformations. The reaction typically proceeds under mild conditions, often at room temperature and open to the air, using a copper(II) source like copper(II) acetate (B1210297). wikipedia.orgorganic-chemistry.org

The mechanism is believed to involve the formation of a copper(II)-aryl complex, which can be oxidized to a transient Cu(III) species. This intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is re-oxidized by atmospheric oxygen to complete the catalytic cycle. wikipedia.orgst-andrews.ac.uk The versatility of this reaction allows this compound to be coupled with a diverse array of nucleophiles.

Table 2: Scope of Chan-Lam Coupling

| Coupling Partner Class | Product Type | Key Features |

| Primary/Secondary Amines | Aryl Amines | Forms C(aryl)-N bonds under mild, often aerobic, conditions. |

| Alcohols/Phenols | Aryl Ethers | Forms C(aryl)-O bonds; complementary to Ullmann condensation. |

| Amides/Imides/Carbamates | N-Aryl Amides/Imides | Broad substrate scope for nitrogen nucleophiles. |

| Azoles (e.g., Imidazole) | N-Aryl Azoles | Efficient for constructing N-aryl heterocyclic systems. |

This table summarizes the potential applications of this compound in Chan-Lam coupling reactions based on the established scope of the methodology.

Beyond traditional cross-coupling, this compound can be utilized in other strategic transformations that proceed via the C–B bond.

Decarboxylative Coupling: While many decarboxylative methods focus on generating organoboron reagents from carboxylic acids, nih.gov decarboxylative cross-coupling reactions serve as a powerful tool where a carboxylic acid partner replaces a traditional organometallic or halide reagent. In a pertinent variant, a vinyl boronic ester can undergo a three-component decarboxylative conjunctive cross-coupling with a carboxylic acid and an aryl iodide under metallaphotoredox conditions. nih.govbris.ac.uk Although this does not use this compound directly, it highlights the expanding interface between boronic acid chemistry and radical-based decarboxylative pathways.

Halodeboronation: This reaction allows for the direct conversion of a C–B bond into a C–X (X = Cl, Br, I) bond, providing a route to aryl halides from the corresponding boronic acids. This ipso-substitution is particularly valuable for synthesizing halogenated naphthalene derivatives that may be difficult to access otherwise. The reaction typically proceeds by treating the boronic acid with an electrophilic halogen source, such as N-halosuccinimides (NCS, NBS, NIS). acs.org Mechanistic studies have shown that the reaction proceeds via a boronate-driven ipso-substitution pathway, which can be catalyzed by a simple Lewis base like potassium acetate (KOAc), obviating the need for a transition metal catalyst. acs.orgorganic-chemistry.orgnih.gov Electron-deficient aryl boronic acids, such as this compound, are viable substrates, although they may exhibit lower reactivity and require elevated temperatures for efficient conversion. acs.orgorganic-chemistry.org This transformation is particularly useful in radiochemistry for the introduction of radiohalogens. acs.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov this compound is well-suited for participation in several types of MCRs.

The most prominent example is the Petasis Borono-Mannich reaction , as detailed in section 3.2.1, which is a three-component reaction. organic-chemistry.org

Another emerging MCR is the Passerini-type reaction of boronic acids . While the classical Passerini reaction involves an isocyanide, a carbonyl, and a carboxylic acid, wikipedia.org a novel variant engages boronic acids as carbon nucleophiles. nih.gov This three-component coupling of an aldehyde, an isocyanide, and a boronic acid can generate valuable α-hydroxyketone scaffolds. Given the broad substrate scope of this reaction, this compound could foreseeably be employed to synthesize complex α-hydroxyketones bearing the cyanonaphthyl moiety. nih.govresearchgate.net

Furthermore, while not a direct MCR component, this compound is a crucial partner for post-MCR modifications. Products from classic MCRs like the Ugi or Passerini reaction are often designed to contain a handle, such as an aryl halide, that can be subsequently functionalized. nih.govresearchgate.net In these cases, the MCR product can be subjected to a Suzuki-Miyaura coupling with this compound to rapidly build molecular complexity.

Regioselectivity and Chemoselectivity in Complex Molecular Architectures

The predictable reactivity of the boronic acid functional group makes this compound a precise tool for synthesis, allowing for high levels of regioselectivity and chemoselectivity.

Regioselectivity: In Suzuki-Miyaura cross-coupling reactions involving substrates with multiple halogen atoms, the outcome is governed by the relative reactivity of the C–X bonds. The oxidative addition of the palladium catalyst typically occurs preferentially at the most reactive site. The established reactivity order is C–I > C–OTf > C–Br >> C–Cl. nih.gov Therefore, when a polyhalogenated arene or heteroarene is treated with one equivalent of this compound, coupling will occur selectively at the most labile position. For instance, in a molecule containing both a bromine and a chlorine atom, the 4-cyano-1-naphthyl group will be installed at the carbon previously bearing the bromine atom. nih.gov This predictable selectivity is a cornerstone of modern synthetic strategy, enabling the stepwise functionalization of complex scaffolds.

Derivatization and Analogues of Naphthyl Boronic Acids in Research

Synthesis of Boronic Esters and Other Boron-Containing Derivatives

Boronic acids are frequently converted into boronic esters to enhance their stability, facilitate purification, and modify their reactivity. researchgate.net This transformation is a routine yet crucial step in their application, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov The most common derivatives are pinacol (B44631) esters, formed by reacting the boronic acid with pinacol. orgsyn.org General methods for synthesizing boronate esters often involve the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters like triisopropylborate or isopropoxyboronic acid pinacol ester. organic-chemistry.orgresearchgate.netgoogle.com

A powerful strategy for synthesizing substituted naphthyl boronic esters is directed ortho-lithiation followed by borylation. organic-chemistry.org For instance, 1-cyanonaphthalene can be lithiated at the 2-position using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). The resulting organolithium intermediate is then trapped with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxyboronic acid pinacol ester), to yield the corresponding boronic ester. thieme-connect.com A similar approach has been used to prepare a neopentyl glycol ester, 1-cyano-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene, which was isolated as a stable, crystalline solid. thieme-connect.com

Beyond standard esters, other boron-containing derivatives are developed to confer specific properties. Diethanolamine (DABO) complexes, for example, are air-stable, crystalline solids that can be easily handled and stored for extended periods without degradation, unlike many free boronic acids. researchgate.net These DABO boronates are competent coupling partners in Suzuki-Miyaura reactions, offering an operationally simple alternative. researchgate.net Another class of derivatives includes 1,8-naphthalenediol esters, which exhibit high stability towards hydrolysis due to the formation of a robust six-membered dioxaborinane ring. rsc.org

Table 1: Examples of Boron-Containing Derivatives Synthesized from Naphthyl Precursors

| Precursor | Reagents | Derivative | Key Feature | Reference(s) |

|---|

Functional Group Transformations and Post-Coupling Derivatization

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. nih.gov It can be readily converted into primary amines, carboxylic acids, or ketones, making it a valuable synthon in organic synthesis. nih.gov In a more advanced transformation, photocatalysis can be employed to achieve a positional exchange between a cyano group and an unactivated C-H bond, allowing for functional group translocation. nih.gov This process can facilitate a 1,4-CN translocation, providing access to valuable structural isomers that are difficult to obtain through conventional methods. nih.gov

The true power of the cyano group is often realized in post-coupling derivatization. After a 4-cyano-1-naphthyl boronic acid derivative has been used in a cross-coupling reaction to form a biaryl structure, the cyano group can participate in subsequent transformations. A notable example is the intramolecular anionic cyclization of 2-aryl-1-cyanonaphthalenes. thieme-connect.com These precursors, synthesized via Suzuki coupling of 1-cyano-2-naphthylboronic esters with aryl halides, can be treated with a strong base like n-butyllithium to induce a cyclization reaction, yielding complex fused-ring systems such as benzophenanthridines. thieme-connect.com This demonstrates a convergent strategy where the cyano group, initially a directing group and electronic modifier, becomes a key reactive center for constructing molecular complexity.

Table 2: Functional Transformations Involving the Cyano Group

| Starting Material | Reagents/Conditions | Product Type | Transformation | Reference(s) |

|---|---|---|---|---|

| Organic Nitriles | Transition-metal catalysis | Amines, Carboxylic acids, Ketones | Conversion of the cyano group | nih.gov |

| Common Nitriles | Photocatalysis, reversible C-H sampling | Isomeric Nitriles | Positional translocation of the cyano group | nih.gov |

| 2-Aryl-1-cyanonaphthalenes | n-Butyllithium or Lithium morpholide | Benzophenanthridines | Intramolecular anionic cyclization | thieme-connect.com |

Structure-Reactivity Relationship Studies of Modified Naphthyl Boronic Acids

The reactivity of naphthyl boronic acids in chemical transformations is profoundly influenced by their structure, including the nature of substituents on the naphthalene (B1677914) ring and the form of the boronic acid group. ajpchem.orgresearchgate.net Computational and experimental studies have established clear relationships between structure and reactivity, which are critical for optimizing reaction conditions and predicting outcomes.

A fundamental principle is that free boronic acids are generally more reactive nucleophiles in Suzuki-Miyaura cross-coupling reactions than their corresponding boronic esters, such as pinacol esters. researchgate.net This is attributed to the different electronic properties of the hydroxyl groups compared to the alkoxy groups of the ester. researchgate.net However, this higher reactivity can be a double-edged sword. Sterically hindered naphthyl boronic acids, for example, can be susceptible to protodeboronation (cleavage of the C-B bond), a competing side reaction that reduces the efficiency of the desired coupling. acs.org

The electronic nature of substituents on the naphthalene ring also plays a critical role. Electron-withdrawing groups, such as the cyano group in this compound, and electron-donating groups alter the electron density of the aromatic system and the boron atom, thereby affecting the rates of transmetalation and other steps in the catalytic cycle. ajpchem.org

Modification of the boronic acid into a different heterocyclic structure can dramatically alter its properties. For instance, converting a phenylboronic acid into a benzoxaborolone, a cyclized form, can increase its oxidative stability by several orders of magnitude while maintaining its reactivity towards nucleophiles. mit.edu This stability is attributed to stereoelectronic effects within the oxaborolone ring that destabilize the transition state of the oxidation process. mit.edu Such modifications are crucial for developing robust catalysts and reagents.

Table 3: Structure-Reactivity Relationships in Naphthyl Boronic Acids and Derivatives

| Structural Feature | Effect on Reactivity/Property | Rationale | Reference(s) |

|---|---|---|---|

| Boronic Acid vs. Boronic Ester | Acids are generally more reactive in Suzuki coupling | Different electron-withdrawing ability of -OH vs. -OR groups | researchgate.net |

| Steric Hindrance (e.g., ortho-substituents) | Increased likelihood of protodeboronation | Steric clash destabilizes the boron-naphthalene bond | acs.org |

| Ring Substituents (e.g., -CN, -OCH3) | Modifies electronic structure and chemical reactivity | Alters electron density, HOMO-LUMO gap, and other physicochemical features | ajpchem.orgresearchgate.net |

| Cyclization (e.g., Benzoxaborolone) | Greatly enhances oxidative stability | Stereoelectronic effects in the cyclic structure destabilize the oxidation transition state | mit.edu |

Development of Isomeric and Substituted Naphthyl Boronic Acid Analogues for Synthetic Utility

The development of isomeric and substituted naphthyl boronic acid analogues is driven by the need for diverse building blocks in organic synthesis. The position of the boronic acid and the nature of other substituents on the naphthalene core dictate the final structure of the target molecule, making access to a wide range of analogues highly valuable.

Research has also focused on preparing more complex analogues, such as the DMAN-based (DMAN = 1,8-bis(dimethylamino)naphthalene) diboronic acid and its pinacol ester. acs.org These compounds serve as valuable precursors for creating meta-substituted derivatives of the "proton sponge," a class of compounds with unique basicity and structural properties. acs.org The synthesis of these specialized boronic acids and esters enables their use in palladium and copper-catalyzed coupling reactions to build complex, functionalized naphthalene systems. acs.org The development of such novel analogues continually expands the toolbox available to chemists for constructing tailored molecules with specific functions. digitellinc.com

Table 4: Selected Naphthyl Boronic Acid Analogues and Their Synthetic Access

| Analogue Name | Synthetic Method | Precursor | Utility/Significance | Reference(s) |

|---|---|---|---|---|

| 1-Cyano-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene | Directed ortho-lithiation/borylation | 1-Cyanonaphthalene | Provides regioselective access to the 2-borylated isomer; precursor for benzophenanthridines | thieme-connect.com |

| 1,8-Bis(dimethylamino)naphthalene-3,6-diboronic acid pinacol ester | Not specified | DMAN derivative | Precursor for meta-derivatives of the "proton sponge" | acs.org |

| 3-Iodo-2-naphthylboronic acid derivatives | C-H activation-based transformation | Naphthalenes | Building blocks for iterative coupling to synthesize helical oligo(naphthalene)s | researchgate.net |

Computational and Mechanistic Investigations of 4 Cyano 1 Naphthyl Boronic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of organic compounds. For aryl boronic acids, DFT calculations can provide valuable insights into the geometries of reactants, intermediates, and transition states, as well as the energetics of various reaction pathways.

While specific DFT studies exclusively focused on 4-Cyano-1-naphthyl boronic acid are not extensively documented in the literature, the principles can be inferred from studies on related compounds like 4-cyanophenylboronic acid and other substituted naphthyl derivatives. acs.orged.ac.uk For instance, DFT calculations on 4-cyanophenylboronic acid have been used to understand its role in the formation of hydrated molecular complexes, highlighting the importance of intermolecular interactions in stabilizing its structure. acs.org

In the context of a reaction, such as the Suzuki-Miyaura coupling, DFT can be employed to model the key steps: oxidative addition, transmetalation, and reductive elimination. The cyano group, being strongly electron-withdrawing, is expected to significantly impact the electronic properties of the boronic acid. DFT calculations would likely show a lower electron density on the boronic acid moiety compared to unsubstituted 1-naphthyl boronic acid. This has a direct consequence on the transmetalation step, where the aryl group is transferred from boron to the metal center (e.g., palladium). The increased Lewis acidity of the boron atom in this compound could facilitate the formation of the boronate species, which is often the active nucleophile in the catalytic cycle.

DFT studies on naphthalene (B1677914) derivatives have shown that the position of a substituent significantly affects the electronic properties. tandfonline.comresearchgate.net A cyano group at the 4-position of the naphthalene ring would influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the reactivity. ed.ac.uk

Table 1: Illustrative DFT Data for Aryl Boronic Acids (Note: This table is illustrative and based on general principles and data from related compounds, as specific data for this compound is not readily available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 1-Naphthyl boronic acid | -6.2 | -1.5 | 2.1 |

| This compound | -6.8 | -2.5 | 5.8 |

| Phenyl boronic acid | -6.5 | -1.8 | 2.5 |

| 4-Cyanophenylboronic acid | -7.1 | -2.8 | 6.2 |

Transition State Analysis and Energy Landscapes of Catalytic Processes

For catalytic processes involving this compound, such as the Suzuki-Miyaura coupling, transition state calculations would focus on the key elementary steps. The transmetalation step is often considered rate-determining, and its transition state involves the interaction of the aryl boronic acid (or its boronate form) with the palladium complex. The electron-withdrawing nature of the cyano group in this compound is expected to influence the stability of this transition state. libretexts.org

While direct transition state analysis for this specific compound is not available, studies on the Suzuki-Miyaura reaction with other aryl boronic acids provide a framework. For example, DFT calculations on the coupling of bromobenzene (B47551) and phenylboronic acid have detailed the structures and energies of the transition states for oxidative addition, transmetalation, and reductive elimination. nih.gov These studies reveal that the activation energy for transmetalation can be significant. nih.gov The presence of an electron-withdrawing group on the boronic acid can lower the energy of the LUMO, potentially leading to a more favorable interaction with the HOMO of the palladium complex and a lower activation barrier for transmetalation. researchgate.netrsc.org

Role of Substituent Effects on Electronic Structure and Reactivity Profiles

The cyano group is a potent electron-withdrawing group due to both inductive and resonance effects. Its placement at the 4-position of the 1-naphthyl ring has a profound impact on the electronic structure and reactivity of the boronic acid.

Computational studies on substituted naphthalenes have demonstrated that substituents can significantly alter the electronic properties. tandfonline.comacs.orgacs.orgorgchemres.org The cyano group in this compound will decrease the electron density of the naphthalene ring system and the boronic acid moiety. This has several consequences for its reactivity:

Increased Lewis Acidity: The electron-withdrawing nature of the cyano group enhances the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by bases to form the more reactive boronate species. nih.gov

Modified Reactivity in Cross-Coupling: In Suzuki-Miyaura reactions, the reactivity of the organoborane depends on its Lewis acidity, with electron-withdrawing substituents generally increasing reactivity. libretexts.org Therefore, this compound is expected to be a highly reactive coupling partner.

Altered Spectroscopic Properties: The electronic perturbations caused by the cyano group will also affect the UV-Vis absorption and fluorescence spectra of the molecule, a phenomenon that has been studied in other substituted naphthalene systems. ed.ac.uk

Table 2: Predicted Effects of the Cyano Substituent on the Properties of 1-Naphthyl Boronic Acid (Note: This table represents predicted trends based on established chemical principles.)

| Property | 1-Naphthyl Boronic Acid | This compound | Rationale |

|---|---|---|---|

| Lewis Acidity of Boron | Moderate | High | Electron-withdrawing effect of the cyano group. |

| Reactivity in Suzuki Coupling | Good | Excellent | Increased Lewis acidity facilitates transmetalation. |

| pKa | Higher | Lower | Stabilization of the boronate conjugate base. |

| Susceptibility to Protodeboronation | Moderate | Potentially Higher | Electron-deficient aryl groups can be more prone to this side reaction. |

Molecular Dynamics Simulations in Catalysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the interactions between reactants and catalysts in a dynamic environment. arxiv.org While classical MD simulations with empirical force fields have limitations in describing bond-breaking and bond-forming events, they are invaluable for understanding the non-covalent interactions that influence a reaction. nih.govacs.org

For a catalytic system involving this compound, MD simulations could be used to:

Study Solvation: Investigate how water or other solvent molecules interact with the boronic acid and its boronate form, which can be crucial for understanding its reactivity in solution. nih.govacs.org

Analyze Catalyst-Substrate Interactions: Model the binding of this compound to a catalyst, such as a palladium complex, to understand the initial steps of the catalytic cycle.

Explore Conformational Landscapes: The naphthyl ring system can exhibit different conformations, and MD simulations can explore the relative energies and populations of these conformers in a solution environment.

More advanced techniques like ab initio molecular dynamics (AIMD) can describe chemical reactions, but they are computationally very expensive. arxiv.org The development of machine-learning force fields is a promising approach to bridge the gap between the accuracy of quantum mechanics and the efficiency of classical simulations in the field of catalysis.

In Silico Design and Prediction of Novel Reactivity and Selectivity

The ultimate goal of computational chemistry in the context of catalysis is often the in silico design of new molecules with enhanced reactivity and selectivity. By understanding the structure-property relationships of compounds like this compound, it becomes possible to predict the effects of further modifications.

For example, computational screening could be used to:

Identify Optimal Substituents: Predict how different electron-withdrawing or electron-donating groups at various positions on the naphthalene ring would affect the reactivity of the boronic acid in a desired transformation.

Design Novel Catalysts: Develop new ligands for metal catalysts that are specifically tailored to enhance the reactivity and selectivity of coupling reactions involving sterically demanding or electronically challenging substrates like this compound.

Explore New Reaction Pathways: Computational tools can be used to explore the feasibility of entirely new reactions for this compound beyond its common use in cross-coupling reactions. For instance, its potential as an inhibitor for certain biological targets could be evaluated through molecular docking and MD simulations. nih.gov

While the direct application of these in silico design strategies to this compound is an area ripe for future research, the foundational computational methodologies are well-established and have been successfully applied to a wide range of chemical systems.

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation in Synthesis

In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., NMR, IR, UV-Vis)

In situ spectroscopic monitoring allows for the real-time tracking of chemical transformations, providing invaluable data on reaction rates, the formation of intermediates, and the influence of various reaction parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are particularly powerful for monitoring reactions involving boronic acids. ¹H NMR allows for the observation of protons on the naphthalene (B1677914) ring and the hydroxyl groups of the boronic acid, with chemical shifts changing significantly as the reaction proceeds. rsc.org For instance, the disappearance of signals corresponding to starting materials and the concurrent appearance of signals for the 4-Cyano-1-naphthyl boronic acid product can be quantified over time to determine reaction kinetics. ¹¹B NMR is uniquely suited to observing the boron atom itself. The chemical shift of boron is highly sensitive to its hybridization state, allowing researchers to distinguish between the sp²-hybridized boronic acid reactant and any sp³-hybridized boronate ester intermediates or products that may form. nsf.gov This technique is instrumental in studying reaction equilibria and the dynamics of boronic acid-diol condensations. rsc.orgnsf.gov

Infrared (IR) Spectroscopy: In situ IR spectroscopy can track reactions by monitoring the vibrational frequencies of key functional groups. The strong, sharp absorption of the nitrile group (C≡N) in this compound around 2230-2210 cm⁻¹ provides a clear marker. Additionally, the characteristic stretches of the B-O-H group (around 3300 cm⁻¹) and the B-O bond (around 1350 cm⁻¹) can be monitored to follow the conversion of boronic acid precursors. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The extended aromatic system of the naphthalene core in this compound results in distinct UV-Vis absorption bands. researchgate.net Monitoring the changes in the position (λmax) and intensity of π→π* and n→π* transitions can provide kinetic data on the formation of the conjugated product. nih.govacs.org The choice of solvent is critical, as it can influence the spectral features observed. researchgate.net

Table 1: Representative Spectroscopic Data for Monitoring Boronic Acid Reactions

| Technique | Nucleus/Group | Typical Chemical Shift / Wavenumber | Information Provided |

| ¹H NMR | Ar-H (Naphthyl) | 7.0 - 8.5 ppm | Changes in the electronic environment of the aromatic ring. nih.gov |

| B(OH)₂ | 4.0 - 5.5 ppm | Presence and consumption of the boronic acid group. nih.gov | |

| ¹¹B NMR | sp² Boronic Acid | ~27-30 ppm | Signal for starting material or product. rsc.org |

| sp³ Boronate Ester | ~8-14 ppm | Signal for tetrahedral intermediates or ester products. nsf.gov | |

| FT-IR | O-H (in B(OH)₂) | ~3300 cm⁻¹ (broad) | Disappearance indicates reaction of the boronic acid hydroxyls. nih.gov |

| C≡N | ~2230 cm⁻¹ | Tracks the nitrile functional group. | |

| B-O | ~1350 cm⁻¹ | Formation and changes in the boron-oxygen bond. nih.gov | |

| UV-Vis | π→π* transitions | 200 - 400 nm | Monitors changes in the conjugated system during the reaction. nih.govresearchgate.net |

Mass Spectrometry for Intermediate Identification and Reaction Profiling

Mass spectrometry (MS) is a destructive but highly sensitive technique used for identifying reaction components and profiling the reaction mixture over time. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) to separate and identify individual components. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the this compound product, confirming its elemental composition (C₁₁H₈BNO₂). nih.gov By taking aliquots from the reaction at different time points and analyzing them by LC-MS, a reaction profile can be generated. This profile shows the consumption of starting materials, the formation of the desired product, and the appearance and disappearance of any reaction intermediates or byproducts. This information is crucial for understanding the reaction pathway and identifying potential side reactions that could lower the yield or purity of the final product.

Table 2: Application of Mass Spectrometry in Synthesis

| MS Technique | Purpose | Data Obtained |

| LC-MS | Reaction Profiling | Relative abundance of reactants, intermediates, and products over time. nih.gov |

| HRMS (ESI/APCI) | Product Confirmation | Exact mass and elemental formula of the final product. nih.gov |

| GC-MS | Impurity Analysis | Identification and quantification of volatile impurities or byproducts. chromatographyonline.com |

X-ray Crystallography of Key Organometallic Intermediates and Products

X-ray crystallography provides unambiguous, three-dimensional structural information about crystalline materials. Obtaining a single crystal of this compound or a key reaction intermediate allows for the precise determination of bond lengths, bond angles, and solid-state packing arrangements. nih.gov

While a crystal structure for this compound is not publicly available, the structure of the closely related 1-Naphthaleneboronic acid has been reported. nih.govnih.gov Analysis of this structure reveals that the molecules form hydrogen-bonded dimers in the solid state, with the B(OH)₂ groups of two molecules linked together. nih.gov The naphthalene rings are tilted relative to the plane containing the boronic acid groups. This type of analysis for this compound would definitively confirm its structure and provide insight into the intermolecular forces, such as hydrogen bonding and π-stacking, that govern its crystal packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for 1-Naphthaleneboronic acid (Monoclinic Form)

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BO₂ | nih.govnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 14.8469 | nih.gov |

| b (Å) | 6.1023 | nih.gov |

| c (Å) | 9.6797 | nih.gov |

| β (°) | 93.978 | nih.gov |

| Key Feature | Forms a hydrogen-bonded dimer in the asymmetric unit. | nih.gov |

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are essential for both monitoring the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to get a quick snapshot of the reaction mixture. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can quickly visualize the consumption of reactants and the formation of the product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are quantitative techniques that separate the components of a mixture, allowing for the precise determination of their relative concentrations. chromatographyonline.com By analyzing samples over time, a quantitative reaction profile can be constructed. After synthesis, these methods are used to determine the purity of the isolated this compound, often expressed as a percentage area. The choice between GC and HPLC depends on the volatility and thermal stability of the compound; HPLC is generally preferred for non-volatile compounds like boronic acids.

Flash Column Chromatography (FCC): This is a preparative technique used for the purification of the crude product. rsc.org Based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of solvents like ethyl acetate (B1210297) and petroleum ether), flash chromatography allows for the isolation of the this compound from unreacted starting materials and byproducts. rsc.org

Future Directions and Emerging Research Avenues for 4 Cyano 1 Naphthyl Boronic Acid

Integration into Automated and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are rapidly transforming chemical research and manufacturing by enabling high-throughput screening, rapid optimization, and safer, more scalable processes. Aryl boronic acids are foundational reagents in many of the reactions suited for these platforms, most notably in palladium-catalyzed cross-coupling reactions. nih.gov

The integration of 4-Cyano-1-naphthyl boronic acid into these systems is a logical next step. Flow chemistry platforms could allow for the precise control of reaction parameters (temperature, pressure, and reaction time) when using this substrate, potentially overcoming reactivity challenges associated with the sterically demanding naphthalene (B1677914) core. Furthermore, automated systems could be employed to rapidly screen a wide array of coupling partners and catalytic conditions, accelerating the discovery of new reactions and molecules derived from this building block. This high-throughput approach is invaluable for generating large libraries of novel compounds for drug discovery and materials science research.

Key Potential Applications in Automated/Flow Chemistry:

| Application Area | Potential Advantage | Relevant Platform |

|---|---|---|

| High-Throughput Experimentation (HTE) | Rapid optimization of cross-coupling reactions (e.g., Suzuki-Miyaura) to identify optimal catalysts, ligands, and solvents. | Automated synthesis platforms |

| Compound Library Synthesis | Automated generation of diverse derivatives for screening in medicinal chemistry and materials science. | Robotic liquid handlers and parallel synthesizers |

| Process Development and Scale-Up | Improved heat and mass transfer, enhanced safety, and consistent product quality for manufacturing processes. | Continuous flow reactors |

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This allows chemists to quickly generate analogues of a lead compound to refine its biological activity and properties. Aryl boronic acids are key reagents in LSF, primarily through Suzuki-Miyaura cross-coupling, which allows for the installation of aryl groups onto a complex core.

This compound is a prime candidate for LSF applications. The 4-cyano-1-naphthyl motif is of interest due to the established importance of nitrile groups in pharmaceuticals, where they can act as metabolic stabilizers, hydrogen bond acceptors, or precursors to other functional groups. rsc.orgresearchgate.net The ability to install this specific group onto a drug candidate in the final steps of a synthesis would be a highly valuable tool for optimizing drug properties. Future research will likely focus on developing robust catalytic systems that tolerate the functional group complexity of drug-like molecules while effectively coupling with this compound.

Exploration of Sustainable and Green Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. This includes the use of non-toxic solvents (like water), the development of recyclable catalysts, and the design of processes that minimize waste. The application of boronic acids in aqueous cross-coupling reactions is a well-established area of green chemistry.

Future work with this compound will undoubtedly move in this direction. Research is anticipated to focus on:

Aqueous Cross-Coupling: Developing conditions for Suzuki-Miyaura and other couplings in water, potentially using micellar catalysis to solubilize the organic reagents.

Catalyst Development: Designing highly active, low-loading palladium (or other metal) catalysts to reduce metal waste. Heterogeneous or recyclable catalysts would be particularly desirable.

Atom Economy: Exploring synthetic routes to and from this compound that maximize the incorporation of atoms from the starting materials into the final product.

Development of New Catalytic Paradigms and Reagents

While the Suzuki-Miyaura reaction is the most common application for boronic acids, their reactivity is not limited to this transformation. Emerging research has shown that aryl boronic acids can participate in a variety of other catalytic processes. nih.gov For example, under certain oxidative conditions, aryl boronic acids can serve as sources of aryl radicals, opening up reaction pathways entirely different from traditional two-electron, polar mechanisms. rsc.org

Exploring these novel reactivities for this compound could lead to the discovery of unprecedented transformations. The unique electronic properties conferred by the cyano group combined with the naphthalene scaffold might lead to unique reactivity in radical-mediated or other novel catalytic cycles. Future research could investigate its use in photoredox catalysis, electrochemical synthesis, or as a partner in C-H activation reactions, expanding the synthetic chemist's toolbox.

Potential in Advanced Material Precursor Synthesis

The structural features of this compound make it an attractive precursor for advanced materials.

Naphthalene Core: Polycyclic aromatic hydrocarbons like naphthalene are fundamental components of many organic semiconductors and fluorescent materials.

Cyano Group: The strong dipole moment and electron-withdrawing nature of the cyano group can be used to tune the electronic properties (e.g., electron affinity, charge transport characteristics) of a material.

Boronic Acid Group: This functional handle provides a straightforward point of attachment for polymerization or for incorporation into larger molecular architectures via cross-coupling.

This combination suggests a strong potential for use in the synthesis of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and fluorescent sensors. In sensor applications, the boronic acid can act as a recognition site for diol-containing molecules (like sugars), while the cyano-naphthalene unit serves as the fluorescent reporter, a well-established principle in sensor design.

Challenges and Opportunities in Complex Target Molecule Synthesis

The use of sterically hindered or electronically deactivated boronic acids in cross-coupling reactions can be challenging. The 1-naphthyl group is more sterically demanding than a simple phenyl ring, and the electron-withdrawing cyano group can influence the transmetalation step in the Suzuki-Miyaura cycle. Indeed, some studies have noted that 1-naphthylboronic acid can be a challenging substrate under certain conditions. rsc.org

These challenges, however, present opportunities for innovation. The need to efficiently incorporate the 4-cyano-1-naphthyl moiety into complex molecules will drive the development of new, more powerful catalytic systems. This includes the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium that can accelerate the reaction and overcome the inherent steric and electronic hurdles. Success in this area would not only facilitate the synthesis of targets containing this specific group but would also advance the broader field of cross-coupling chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。